

Spectroscopic Profile of Micromelin: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Dihydromicromelin B*

Cat. No.: *B12387023*

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For professionals in research, science, and drug development, a comprehensive understanding of the spectroscopic characteristics of natural products is paramount for identification, characterization, and further investigation. While specific experimental spectroscopic data for Dihydromicromelin B is not readily available in peer-reviewed literature, this guide provides an in-depth analysis of its parent compound, micromelin. The structural similarity between these compounds makes the spectroscopic data of micromelin an invaluable reference for researchers studying **dihydromicromelin B** and related coumarins.

Micromelin, a furanocoumarin isolated from various *Micromelum* species, has been the subject of structural elucidation studies that provide a solid foundation for its spectroscopic identification. **Dihydromicromelin B** is the dihydro derivative of micromelin, meaning it shares the same core structure with the exception of a saturated furan ring. Understanding the spectroscopic signature of micromelin is therefore a critical first step for any investigation into its derivatives.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for micromelin, compiled from structural elucidation studies.

Table 1: ^1H NMR Spectroscopic Data of Micromelin (CDCl_3)

| Proton | Chemical Shift (δ , ppm) | Multiplicity | Coupling Constant (J, Hz) |
|--------------------|----------------------------------|--------------|---------------------------|
| H-3 | 6.25 | d | 9.5 |
| H-4 | 7.62 | d | 9.5 |
| H-5 | 7.35 | s | |
| H-8 | 6.85 | s | |
| H-1' | 4.90 | d | 5.8 |
| H-2' | 3.65 | d | 5.8 |
| 3'-CH ₃ | 1.45 | s | |
| 7-OCH ₃ | 3.95 | s | |

Table 2: ^{13}C NMR Spectroscopic Data of Micromelin (CDCl_3)

| Carbon | Chemical Shift (δ , ppm) |
|--------------------|----------------------------------|
| C-2 | 161.2 |
| C-3 | 113.1 |
| C-4 | 143.5 |
| C-4a | 112.8 |
| C-5 | 128.5 |
| C-6 | 118.9 |
| C-7 | 162.5 |
| C-8 | 98.2 |
| C-8a | 156.4 |
| C-1' | 78.9 |
| C-2' | 61.2 |
| C-3' | 58.9 |
| 3'-CH ₃ | 25.7 |
| 7-OCH ₃ | 56.4 |

Table 3: Mass Spectrometry and Infrared Spectroscopy Data of Micromelin

| Technique | Data |
|---|---|
| Mass Spectrometry (MS) | Molecular Ion [M] ⁺ : m/z 288 |
| Infrared (IR) Spectroscopy (KBr, cm ⁻¹) | 1720 (C=O, lactone), 1610, 1500 (C=C, aromatic), 1270, 1130 (C-O) |

Experimental Protocols

The spectroscopic data presented above are typically acquired through a series of standardized experimental procedures. The following outlines the general methodologies

employed in the isolation and characterization of coumarins like micromelin.

1. Isolation and Purification:

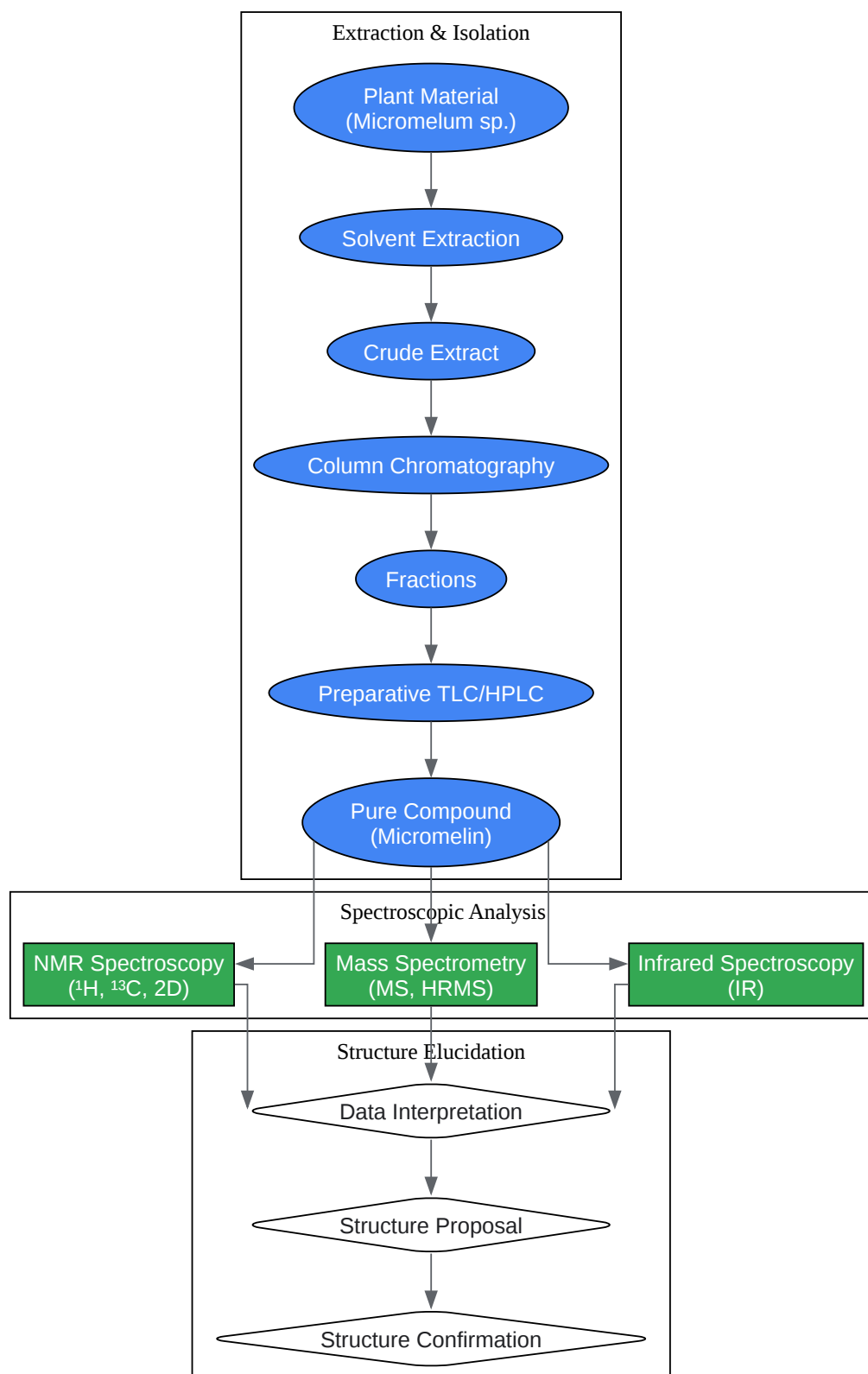
- **Plant Material Extraction:** The dried and powdered plant material (e.g., leaves, stems, or roots of *Micromelum* species) is typically extracted with a series of solvents of increasing polarity, such as hexane, chloroform, ethyl acetate, and methanol.
- **Chromatographic Separation:** The crude extracts are subjected to repeated column chromatography on silica gel or other stationary phases. Elution is performed with solvent gradients (e.g., hexane-ethyl acetate mixtures) to separate fractions containing compounds of interest.
- **Final Purification:** Individual compounds are further purified using techniques like preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to yield pure micromelin.

2. Spectroscopic Analysis:

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). Samples are dissolved in a deuterated solvent, typically chloroform-d (CDCl_3), with tetramethylsilane (TMS) used as an internal standard.
- **Mass Spectrometry (MS):** Mass spectra are obtained using techniques such as Electron Impact (EI) or Electrospray Ionization (ESI). High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.
- **Infrared (IR) Spectroscopy:** The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample is typically prepared as a potassium bromide (KBr) pellet.

Workflow for Isolation and Structure Elucidation

The process of identifying and characterizing a natural product like micromelin follows a logical and systematic workflow. The following diagram, generated using Graphviz, illustrates these key steps.



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